molecular formula C12H15NO B074484 2-Benzyl-4,4-dimethyl-2-oxazoline CAS No. 1569-08-0

2-Benzyl-4,4-dimethyl-2-oxazoline

Cat. No. B074484
CAS RN: 1569-08-0
M. Wt: 189.25 g/mol
InChI Key: GPBCTHQIXXYBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound belonging to the oxazoline class. Oxazolines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is of interest due to its various applications in chemistry, including its use as a ligand in coordination chemistry and metal-mediated catalysis.

Synthesis Analysis

The synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline can be achieved through various methods. For example, Foricher et al. (1985) describe a one-pot reaction involving benzoin and NH3 to yield similar oxazoline compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985). Additionally, the synthesis can involve tautomerism and metal complexation processes, as detailed by Jones et al. (2013) (Jones et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Benzyl-4,4-dimethyl-2-oxazoline can be studied through X-ray crystallography and NMR spectroscopy. For instance, the work of Jastrzebski et al. (1991) on a related oxazoline compound demonstrates the use of X-ray diffraction to determine its crystal structure (Jastrzebski et al., 1991).

Chemical Reactions and Properties

2-Benzyl-4,4-dimethyl-2-oxazoline undergoes various chemical reactions, contributing to its versatile properties. Gakis et al. (1976) discuss the photochemical synthesis of related oxazoline compounds and their thermal dimerization (Gakis et al., 1976). Similarly, Chuaqui et al. (1983) explore the reactions of oxazolin-5-one with KO2 in aprotic solvents (Chuaqui, Delaney, & Merritt, 1983).

Physical Properties Analysis

The physical properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, such as melting point, boiling point, and solubility, can be determined through standard analytical techniques used in chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, are key aspects of 2-Benzyl-4,4-dimethyl-2-oxazoline. The study by Jones et al. (2013) provides insights into the tautomerism and metal complexation of oxazolines, which are crucial for understanding their chemical behavior (Jones et al., 2013).

Scientific Research Applications

  • Ortho and Lateral Lithiations : 4,4-Dimethyl-2-(o-tolyl)oxazolines undergo lateral lithiation at the benzylic position, and under certain conditions, can lead to unusual ortho-lithiation (Tahara, Fukuda, & Iwao, 2002).

  • Electroreduction : 2-Benzyl-4,4-dimethyl-2-oxazoline can undergo electroreduction at mercury electrodes, leading to products like N-benzyl-2-amino-2-methylpropanol (Ryan & Kariv-Miller, 1988).

  • Fluorescence Probes : Derivatives of 2-Benzyl-4,4-dimethyl-2-oxazoline are used in pH-sensitive fluorescence probes, aiding in biological and chemical analysis (Ihmels et al., 2005).

  • Side Chain Metalation : Metalation of certain derivatives of 4,4-dimethyl-2-oxazolines enables reactions with various electrophiles, important in synthetic chemistry (Lenoir, Ribéreau, & Quéguiner, 1994).

  • Ring Opening Polymerization : Zinc anilido-oxazolinate complexes derived from 2-Benzyl-4,4-dimethyl-2-oxazoline are used as initiators for ring opening polymerization, a key process in materials science (Chen et al., 2007).

  • Preparation and Polymerization : 2-Benzyl-4,4-dimethyl-2-oxazoline is used in the synthesis of monomers for addition polymerization, contributing to the development of new polymeric materials (McManus, Patterson, & Pittman, 1975).

  • Tautomerism and Metal Complexation : Investigations into the structural and theoretical aspects of 2-acylmethyl-4,4-dimethyl-2-oxazolines, including tautomerism and metal complexation, are crucial for understanding their chemical properties (Jones et al., 2013).

  • First-Row Transition Metal Chelates : Aryl−oxazoline synthons from derivatives like 4,4-dimethyl-2-phenyloxazoline have been used in the preparation of transition metal chelate species, important in catalysis and materials science (Volpe et al., 2010).

Safety And Hazards

2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound that should be handled with care. It is highly flammable and its vapors may cause respiratory irritation . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place .

Future Directions

Oxazoline-based compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . A recent study investigated a new crosslinking reaction for coatings based on oxazoline chemistry, aiming to overcome disadvantages of established systems and fulfill the need for sustainable coating compounds . This suggests that oxazoline-based compounds could represent a new technology for the coatings industry.

properties

IUPAC Name

2-benzyl-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCTHQIXXYBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166155
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,4-dimethyl-2-oxazoline

CAS RN

1569-08-0
Record name 2-Benzyl-4,4-dimethyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-2-phenylmethyl-2-oxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1569-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,4-dimethyl-2-oxazoline
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4,4-dimethyl-2-oxazoline
Reactant of Route 3
Reactant of Route 3
2-Benzyl-4,4-dimethyl-2-oxazoline
Reactant of Route 4
Reactant of Route 4
2-Benzyl-4,4-dimethyl-2-oxazoline
Reactant of Route 5
2-Benzyl-4,4-dimethyl-2-oxazoline
Reactant of Route 6
2-Benzyl-4,4-dimethyl-2-oxazoline

Citations

For This Compound
25
Citations
JF Hansen, S Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
The autoxidation of organic compounds containing acidic carbon-hydrogen bonds is a well-known reaction. 1 For ex-ample, Gersmann and Bickel report that high yields of ct-…
Number of citations: 15 pubs.acs.org
JW Wong, KJ Natalie, GC Nwokogu… - The Journal of …, 1997 - ACS Publications
Compatibility of Various Carbanion Nucleophiles with Heteroaromatic Nucleophilic Substitution by the SRN1 Mechanism | The Journal of Organic Chemistry ACS ACS Publications …
Number of citations: 30 pubs.acs.org
P Geneste, JM Kamenka, I Hugon… - The Journal of Organic …, 1976 - ACS Publications
Acknowledgment. This work was supported by a grant References and Notes Oximation of 3,5-Dimethyl-4-piperidones. Configurations Page 1 Notes J.Org. Chem., Vol. No. 22,1976 …
Number of citations: 15 pubs.acs.org
JW Wong - 1981 - vtechworks.lib.vt.edu
Various nucleophiles were subjected to SRNl (nucleophilic substitution via a radical chain mechanism) conditions with representative carboaromatic and heteroaromatic substrates. …
Number of citations: 2 vtechworks.lib.vt.edu
R Vessecchi, JC Tomaz, GP Santos… - Rapid …, 2012 - Wiley Online Library
RATIONALE Oxazolines have attracted the attention of researchers worldwide due to their versatility as carboxylic acid protecting groups, chiral auxiliaries, and ligands for asymmetric …
HL Wehrmeister - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
Carbostyril derivatives are obtained on reaction of o‐chlorobenzaldehyde and derivatives with 2‐alkyl‐4,4‐dimelhyl‐2‐oxazolines with elimination of methallyl chloride. …
Number of citations: 7 onlinelibrary.wiley.com
LN Pridgen, G Miller - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
Several N‐(substituted phenyl)carbamoyloxylalkyl‐1,3‐heterocycles of the structure 3 were prepared from their respective α‐hydroxyalkyl‐1,3‐heterocyclic alcohols 1. Efficient …
Number of citations: 36 onlinelibrary.wiley.com
LJ Marshall, MD Roydhouse, AMZ Slawin… - The Journal of …, 2007 - ACS Publications
2-Halophenylalkyl-2-oxazolines with alkyl chain spacers of two to six C atoms (n = 0−4) were prepared and their S RN 1-type reactions with several base systems examined. The best …
Number of citations: 33 pubs.acs.org
WJ Layman, TD Greenwood, AL Downey… - The Journal of Organic …, 2005 - ACS Publications
2-Iodobenzenesulfonamide (1a) underwent photostimulated S RN 1 reactions in liquid NH 3 with the potassium enolates derived from acetone, pinacolone, butanone, and 3-methyl-2-…
Number of citations: 41 pubs.acs.org
YY Chu, A Lolinco, N Eedugurala, A Ellern… - …, 2022 - ACS Publications
The proligands C 5 H 5 CMe 2 CHPhOx R (R = Me 2 , CHMe 2 , and CMe 3 ) react with M(NMe 2 ) 4 (M = Ti, Zr, and Hf) to give monodeprotonated (Ox R CHPhCMe 2 C 5 H 4 )M(NMe 2 …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.